molecular formula C8H17BrO B3032594 2-Octanol, 1-bromo- CAS No. 26818-06-4

2-Octanol, 1-bromo-

Cat. No.: B3032594
CAS No.: 26818-06-4
M. Wt: 209.12 g/mol
InChI Key: UOOOQHMFMRVNJN-UHFFFAOYSA-N
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Description

2-Octanol, 1-bromo- is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, where the bromine atom is attached to the first carbon of the octanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Octanol, 1-bromo- can be achieved through the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol. The enzymatic hydrolysis is carried out using lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme IM), and “resting cells” from a Rhizopus oryzae strain . The reaction typically occurs at 40°C in the presence of ionic liquids such as [BMIM][PF6].

Industrial Production Methods: Industrial production methods for 2-Octanol, 1-bromo- are not extensively documented. the use of biocatalysts and ionic liquids suggests a greener and more sustainable approach compared to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 2-Octanol, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-octanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: 2-Octanol.

    Oxidation: 2-Octanone or 2-Octanal.

    Reduction: Octane.

Scientific Research Applications

2-Octanol, 1-bromo- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

    1-Octanol: A primary alcohol with a similar carbon chain but without the bromine atom.

    2-Octanol: A secondary alcohol with the hydroxyl group on the second carbon.

    1-Bromohexane: A brominated alkane with a shorter carbon chain.

Uniqueness: 2-Octanol, 1-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-bromooctan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOQHMFMRVNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337719
Record name 2-Octanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26818-06-4
Record name 2-Octanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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